5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a benzoxazine derivative, a class of compounds that have attracted interest due to their synthetic and biological applications .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of this compound has been confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectra .Chemical Reactions Analysis
The compound has been involved in copper (I) catalyzed one-pot reactions with various aromatic aldehydes to produce novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Substituted Benzoxazines : Substituted 2H-1,4-benzoxazines, a category including compounds like 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one, are synthesized from substituted 2-amino phenols, showing the versatility and applicability of these compounds in chemical synthesis (Mizar & Myrboh, 2006).
- Ring Opening Reactions : This compound's derivatives, such as 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones, demonstrate instability under alkaline and acidic conditions, undergoing ring opening. This highlights their potential for studying degradation mechanisms (Ilaš & Kikelj, 2008).
Biological and Pharmaceutical Applications
- Antibacterial Properties : Certain derivatives have been shown to possess antibacterial activities, suggesting their potential use in developing new antimicrobial agents (Dabholkar & Gavande, 2012).
- Anti-proliferative Activity : Research into 7-substituted 5H-pyrrole [1,2-a][3,1]benzoxazin-5-one derivatives, which are structurally related to this compound, has shown promising anti-proliferative effects against human cancer cell lines, suggesting potential for cancer treatment research (Badolato et al., 2017).
Agronomic and Ecological Research
- Phytotoxicity and Antifungal Properties : Compounds in the (2H)-1,4-benzoxazin-3(4H)-one class, including the subject compound, are of interest due to their phytotoxic, antifungal, and insecticidal properties. This makes them candidates for studying natural herbicide models and understanding chemical defense mechanisms in plants (Macias et al., 2006).
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with various cellular targets, leading to changes in cell function .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which affects its efficacy and safety .
Result of Action
Similar compounds have shown antiproliferative activities against certain cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 5-amino-7-bromo-3,4-dihydro-2h-1,4-benzoxazin-3-one is currently unavailable .
Future Directions
The future directions for research on 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one could involve further exploration of its potential applications in medicinal chemistry, particularly its anticancer activity . Further studies could also investigate the compound’s mechanism of action and its physical and chemical properties.
Biochemical Analysis
Biochemical Properties
It has been synthesized and tested for its in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3
Cellular Effects
In terms of cellular effects, 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one has shown promising results in its in vitro anticancer activity. It has been observed to exhibit remarkable anticancer activity compared to the standard drug etoposide
Molecular Mechanism
Preliminary studies suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-amino-7-bromo-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-4-1-5(10)8-6(2-4)13-3-7(12)11-8/h1-2H,3,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHIJATXUJPVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2O1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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